molecular formula C14H20BNO4 B1461598 Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 850689-27-9

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1461598
M. Wt: 277.13 g/mol
InChI Key: LXWQXFHXYBUCJX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a type of organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can undergo various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.14 . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Compounds with borate groups, such as “Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, are important intermediates in organic synthesis . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
  • Methods of Application or Experimental Procedures : These compounds can be synthesized through nucleophilic and amidation reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
  • Results or Outcomes : The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .

Drug Development

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
  • Methods of Application or Experimental Procedures : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
  • Results or Outcomes : It was pointed out that a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 .

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQXFHXYBUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657333
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

850689-27-9
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Jung, J Yu, Z Wen, V Salmaso… - Journal of medicinal …, 2020 - ACS Publications
Various heteroaryl and bicyclo-aliphatic analogues of zwitterionic biaryl P2Y 14 receptor (P2Y 14 R) antagonists were synthesized, and affinity was measured in P2Y 14 R-expressing …
Number of citations: 20 pubs.acs.org

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